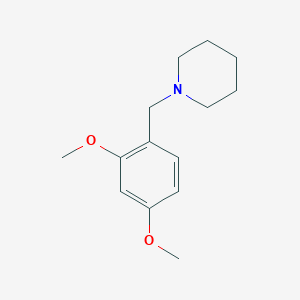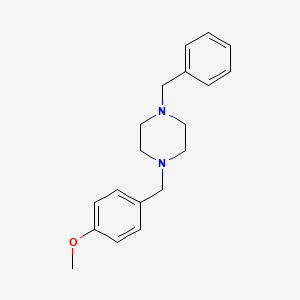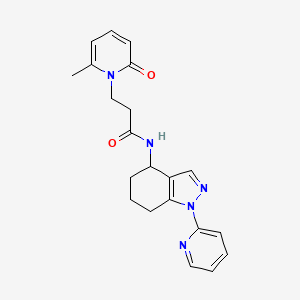![molecular formula C16H20O2 B5619125 1-[4-(4-acetylcyclohexyl)phenyl]ethanone](/img/structure/B5619125.png)
1-[4-(4-acetylcyclohexyl)phenyl]ethanone
Vue d'ensemble
Description
1-[4-(4-acetylcyclohexyl)phenyl]ethanone, commonly known as ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been widely used in clinical and research settings due to its unique pharmacological properties. Ketamine has been found to have potential therapeutic effects in a variety of psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain.
Mécanisme D'action
Ketamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal development. Ketamine binds to the receptor and blocks the action of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
Ketamine has been found to affect various neurotransmitter systems, including glutamate, gamma-aminobutyric acid (GABA), and serotonin. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Ketamine has been found to increase the connectivity between certain brain regions, which may underlie its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ketamine has several advantages as a research tool. It has a rapid onset of action and a short duration of action, which allows for precise control of its effects. It is also relatively safe and well-tolerated at low doses. However, ketamine has some limitations as a research tool. It is a controlled substance, which makes it difficult to obtain and use. It also has potential side effects, such as dissociation, hallucinations, and cognitive impairment, which may confound research results.
Orientations Futures
There are several future directions for research on ketamine. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer side effects than ketamine. Another area of interest is the investigation of the long-term effects of ketamine on brain function and structure. Additionally, more research is needed to understand the mechanisms underlying its therapeutic effects and to identify patient subgroups that may benefit the most from ketamine treatment. Finally, there is a need for large-scale clinical trials to establish the safety and efficacy of ketamine as a treatment for various psychiatric and neurological disorders.
Applications De Recherche Scientifique
Ketamine has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders. It has been found to have rapid and long-lasting antidepressant effects in patients with treatment-resistant depression. It has also been shown to reduce symptoms of anxiety and post-traumatic stress disorder. Additionally, ketamine has been found to have analgesic effects and is used in the management of chronic pain.
Propriétés
IUPAC Name |
1-[4-(4-acetylphenyl)cyclohexyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBRWDMANTQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylcyclohexyl)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)
![2-(2-methoxyethyl)-8-[(propylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619054.png)
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B5619061.png)

![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5619082.png)

![3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B5619096.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5619099.png)

![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)
![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)